![molecular formula C23H16F3N3O2 B2750367 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-43-1](/img/structure/B2750367.png)

2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

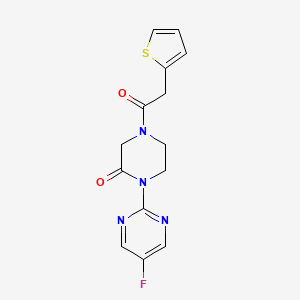

This compound is a complex organic molecule that contains several functional groups, including an indolizine ring, a benzoyl group, an amino group, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate indolizine and benzoyl precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the indolizine ring, a fused ring system containing a pyridine ring and a pyrrole ring. The benzoyl group would be attached to one carbon of the indolizine ring, and the amino group would be attached to another carbon. The trifluoromethyl group would be attached to the phenyl ring of the benzoyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzoyl and indolizine rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino group and the benzoyl group could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Transformations

The research around 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide primarily focuses on its synthesis and transformations. For instance, a study demonstrated the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which could be related to the synthesis pathways of similar compounds. This process involved heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, showcasing a method for generating benzoylamino derivatives of indolizine carboxylates (Cucek & Verček, 2008).

Novel Synthesis Techniques

Another significant application is found in innovative synthesis techniques. A novel one-pot domino reaction was developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method highlights the use of alkyl or aryl isocyanides and pyridine-2-carbaldehyde without requiring prior activation or modification, underscoring advancements in efficient synthesis strategies for indolizine derivatives (Ziyaadini et al., 2011).

Biological Evaluation

The biological evaluation of indolizine derivatives has also been a focal point of research. A study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed their potent anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies supported the in vitro anticancer activity of these molecules, demonstrating their potential as multifunctional therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).

Antiviral Activity

Research into benzamide-based heterocyclic compounds has shown remarkable antiviral activities. A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, with some derivatives exhibiting significant anti-influenza A virus activities. This highlights the potential of such compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

Given the interesting structure of this compound and the known biological activities of other indolizine derivatives, it could be worthwhile to investigate its potential biological activities. This could involve testing the compound in various biological assays to determine its activity against different targets .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the derivative.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that contribute to their therapeutic potential.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse, depending on the specific targets and pathways involved .

Properties

IUPAC Name |

2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O2/c24-23(25,26)15-9-6-10-16(13-15)28-22(31)18-17-11-4-5-12-29(17)20(19(18)27)21(30)14-7-2-1-3-8-14/h1-13H,27H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRQAIPTRSGELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)

![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)